molecular formula C10H10N2 B1590660 Isoquinolin-4-ylmethanamine CAS No. 58123-56-1

Isoquinolin-4-ylmethanamine

Cat. No. B1590660
CAS RN: 58123-56-1
M. Wt: 158.2 g/mol
InChI Key: ZTMHEIRKNHCJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinolin-4-ylmethanamine is a compound with the CAS Number: 58123-56-1 and a molecular weight of 158.2 . It is also known by the IUPAC name 4-isoquinolinylmethanamine .


Molecular Structure Analysis

The molecular structure of Isoquinolin-4-ylmethanamine is represented by the Inchi Code: 1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5,11H2 . This indicates that the compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety .


Physical And Chemical Properties Analysis

Isoquinolin-4-ylmethanamine is a solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis of Isoquinoline Alkaloids

Isoquinoline alkaloids are a significant class of natural compounds known for their wide range of biological activities. The synthesis of isoquinoline and its derivatives is a critical area of research, particularly in the development of anti-cancer and anti-malarial drugs . Isoquinolin-4-ylmethanamine serves as a precursor in the synthesis of these alkaloids, providing a pathway to explore novel therapeutic agents.

Catalyst-free Processes in Water

The development of environmentally friendly synthesis methods is crucial in modern chemistry. Isoquinolin-4-ylmethanamine has been used in catalyst-free processes carried out in water, which is a greener alternative to traditional methods that often require harsh conditions and metal catalysts . This application is particularly relevant for the sustainable production of chemicals.

Drug Development

Isoquinolin-4-ylmethanamine is involved in the creation of drug candidates due to its structural properties. It has been identified as a key component in the synthesis of compounds with potential pharmacological effects, including neurological and cardiovascular benefits . Research in this area aims to develop new medications that can address various health issues.

Dyes Industry

The derivatives of Isoquinolin-4-ylmethanamine find applications in the dyes industry. Due to its ability to form complex structures, it is used in the synthesis of various dyes, offering a palette of colors for different industrial applications . The research focuses on creating dyes with improved stability and colorfastness.

Chiral Isoquinoline Derivatives

Chirality is a property of asymmetry important in several branches of science, including pharmacology. Chiral isoquinoline derivatives synthesized from Isoquinolin-4-ylmethanamine are of particular interest due to their potential in creating more effective and targeted drugs . This research has implications for improving drug efficacy and reducing side effects.

Isoquinolinium Salts

Isoquinolinium salts, derived from Isoquinolin-4-ylmethanamine, are studied for their diverse applications, including as intermediates in organic synthesis and potential therapeutic agents. The research in this field is directed towards discovering new reactions and pathways for the synthesis of valuable compounds .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

isoquinolin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h1-4,6-7H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMHEIRKNHCJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475908
Record name 1-(Isoquinolin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-4-ylmethanamine

CAS RN

58123-56-1
Record name 1-(Isoquinolin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Isoquinolin-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoquinolin-4-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Isoquinolin-4-ylmethanamine
Reactant of Route 3
Reactant of Route 3
Isoquinolin-4-ylmethanamine
Reactant of Route 4
Reactant of Route 4
Isoquinolin-4-ylmethanamine
Reactant of Route 5
Reactant of Route 5
Isoquinolin-4-ylmethanamine
Reactant of Route 6
Reactant of Route 6
Isoquinolin-4-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.